molecular formula C14H9Cl2N3O5 B11018180 N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11018180
M. Wt: 370.1 g/mol
InChI Key: HIGHZBQDJRVGJU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two nitro groups and two chlorine atoms attached to the benzene ring, along with a methyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methyl-3,5-dinitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents, elevated temperatures.

Major Products Formed

    Reduction: 2-methyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,5-dichlorobenzoic acid and 2-methyl-3,5-dinitroaniline.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and chlorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is unique due to its specific combination of nitro groups, chlorine atoms, and a methyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H9Cl2N3O5

Molecular Weight

370.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C14H9Cl2N3O5/c1-7-12(5-11(18(21)22)6-13(7)19(23)24)14(20)17-10-3-8(15)2-9(16)4-10/h2-6H,1H3,(H,17,20)

InChI Key

HIGHZBQDJRVGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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